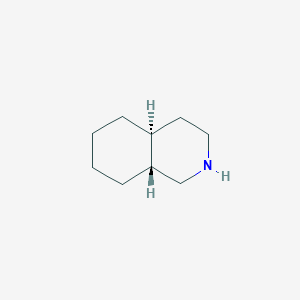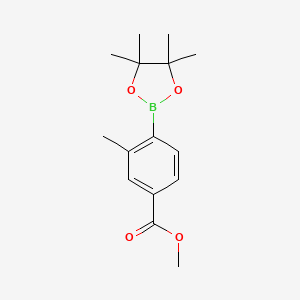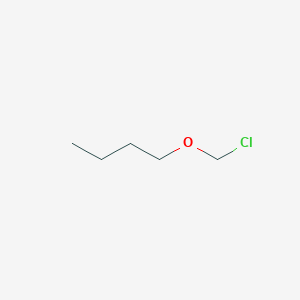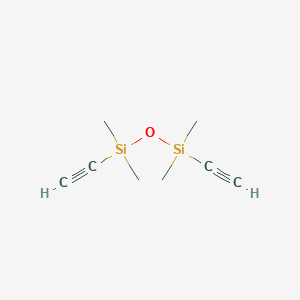
trans-4-(tert-Butyldiphenylsilyloxy)-L-proline
Descripción general
Descripción
Trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is a chemical compound with the molecular formula C21H27NO3Si . It is also known as (2S,4R)-4-(tert-Butyldiphenylsilyloxy)pyrrolidine-2-carboxylic Acid . The compound appears as a white to almost white powder or crystal .
Molecular Structure Analysis
The molecular weight of trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is 369.54 . The compound contains 21 carbon atoms, 27 hydrogen atoms, one nitrogen atom, three oxygen atoms, and one silicon atom .Physical And Chemical Properties Analysis
Trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is a solid at 20 degrees Celsius . The specific rotation [a]20/D is -35.0 to -34.0 degrees (C=0.8, MeOH) . The compound has a melting point of 198 degrees Celsius (dec.) .Aplicaciones Científicas De Investigación
Enhanced Catalytic Activity in Asymmetric Synthesis
trans-4-(tert-Butyldiphenylsilyloxy)-L-proline has been identified as a highly active catalyst in asymmetric synthesis. It demonstrates greater catalytic activity than its parent compound, proline, without compromising enantioselectivity. This enhancement expands the substrate scope in various reactions such as α-aminoxylation of carbonyl compounds, O-nitroso-aldol/Michael, and Mannich reactions (Hayashi et al., 2004).
Conformational Analysis in Peptide and Protein Structures
The compound plays a role in determining the conformation of the proline pyrrolidine ring, crucial for its function as a turn inducer in peptides and proteins. Its structural properties, particularly the trans-4-tert-butyl substitution, significantly affect the ring's puckering, influencing the overall peptide structure (Koskinen et al., 2005).
Synthesis of N-aryl Pyrroles
trans-4-(tert-Butyldiphenylsilyloxy)-L-proline has been utilized in the synthesis of N-aryl pyrroles. It serves as an effective nucleophilic coupling partner with aryl halides, mediated by copper iodide. This innovative approach allows for the production of N-aryl pyrroles in moderate to good yields (Reddy et al., 2011).
Building Blocks in Peptide Synthesis
The compound has been proposed as a building block in peptide synthesis. It can be synthesized from pentose sugars, demonstrating its potential in creating diverse peptide structures (Taylor et al., 2002).
Microbial Production and Biosynthesis
trans-4-(tert-Butyldiphenylsilyloxy)-L-proline is also significant in microbial production and biosynthesis. Novel microorganisms have been identified for the production of this compound, demonstrating its importance in industrial and pharmaceutical applications (Zhang et al., 2021).
Alpha-Amination of Cyclic Ketones
This compound displays greater catalytic activity and affords higher enantioselectivity than proline in alpha-amination reactions. Its application in producing alpha-amino carbonyl derivatives highlights its significance in synthesizing valuable synthetic intermediates (Hayashi et al., 2008).
Safety and Hazards
Mecanismo De Acción
It’s also possible that this compound is used as an intermediate in the synthesis of other compounds, rather than having a direct biological effect itself. For instance, compounds with similar structures, such as tert-butyl(dimethyl)silyl ethers, are often used as protective groups in organic synthesis .
Propiedades
IUPAC Name |
(2S,4R)-4-[tert-butyl(diphenyl)silyl]oxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3Si/c1-21(2,3)26(17-10-6-4-7-11-17,18-12-8-5-9-13-18)25-16-14-19(20(23)24)22-15-16/h4-13,16,19,22H,14-15H2,1-3H3,(H,23,24)/t16-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSRURYOCDIZEW-APWZRJJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3CC(NC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H]3C[C@H](NC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80468482 | |
| Record name | trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
259212-61-8 | |
| Record name | trans-4-(tert-Butyldiphenylsilyloxy)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80468482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




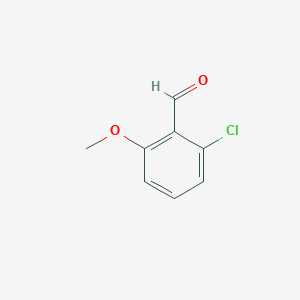



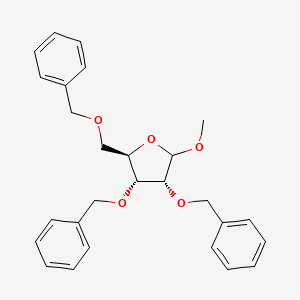
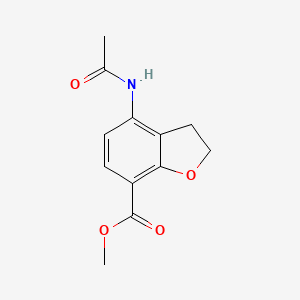
![7-Chlorobenzo[b]thiophene](/img/structure/B1589383.png)
